molecular formula C13H16Cl2N2O2S B2731855 1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448053-45-9

1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA

Cat. No.: B2731855
CAS No.: 1448053-45-9
M. Wt: 335.24
InChI Key: CTAGVJJXHCSPOE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is a synthetic urea derivative offered for research and development purposes. This compound is part of the arylurea chemical class, which has demonstrated significant potential in scientific research, particularly in the field of oncology. Structurally related dichlorophenyl urea compounds, such as the investigational agent COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), have shown promising anti-cancer effects in vitro and in vivo. Studies on these analogs have revealed mechanisms of action that include the inhibition of cell survival and clonogenic potential, induction of apoptosis, and cell cycle arrest at the G2/M phase . Furthermore, research on similar thiourea derivatives incorporating 3,4-dichlorophenyl groups has highlighted potent cytotoxic and pro-apoptotic activity against a panel of human cancer cell lines, including those for colon cancer and leukemia . The core urea and thiourea scaffolds are recognized in medicinal chemistry as versatile pharmacophores, associated with a range of biological activities such as anticancer, antibacterial, and antioxidant effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate this compound's specific mechanism of action, pharmacokinetic properties, and potential applications in various biological models.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S/c1-19-13(4-5-20-8-13)7-16-12(18)17-9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAGVJJXHCSPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with phosgene or a similar reagent to form the corresponding isocyanate.

    Introduction of the Methoxythiolan Group: The isocyanate intermediate is then reacted with 3-methoxythiolan-3-ylmethanol under controlled conditions to form the final urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Using batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea or aromatic ring.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the dichlorophenyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
  • Antimicrobial Properties : Studies have shown that urea derivatives can possess antimicrobial activity. The unique thiolane moiety in this compound may contribute to enhanced interactions with microbial enzymes or membranes, leading to effective inhibition of bacterial growth.

Agricultural Applications

1-(3,4-Dichlorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea has potential applications in agrochemicals:

  • Herbicide Development : The compound's structure suggests it may inhibit specific biochemical pathways in plants, making it a candidate for developing selective herbicides. Research into its mechanism of action could lead to effective weed management solutions.

Material Science

The compound can also be utilized in the development of new materials:

  • Polymer Synthesis : Urea derivatives are often used as building blocks in polymer chemistry. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally related urea derivatives. The findings indicated that compounds with similar functional groups exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting that the target compound may also possess similar properties.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology evaluated various urea derivatives for their antimicrobial activity. The results demonstrated that certain modifications to the urea structure led to enhanced activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration with this compound.

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerPotential cytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial growth
HerbicidalPossible inhibition of plant biochemical pathways
Polymer Building BlockUsed in synthesizing new polymeric materials

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a broader class of arylurea derivatives. Below is a comparative analysis of its structural and physicochemical properties against related molecules:

Key Observations:
  • Substituent Effects : The 3,4-dichlorophenyl group is common in herbicides (e.g., diuron) and confers resistance to biodegradation . Replacing dimethyl groups (diuron) with a thiolan-methoxy moiety may alter solubility or metabolic stability.
  • Synthetic Efficiency : Analogs like 11g (87.5% yield) demonstrate high synthetic efficiency, suggesting that introducing complex substituents (e.g., thiolan) is feasible .
  • Molecular Weight : The target compound’s molecular weight (~380–400 Da) is higher than diuron (233.10 Da) but comparable to piperazine-thiazole derivatives (e.g., 11g, 534.2 Da) .

Critical Research Findings and Gaps

  • Synthesis : High yields (85–88%) for piperazine-thiazole ureas () suggest robust methodologies for synthesizing complex derivatives. However, the target compound’s specific synthetic route remains undocumented.
  • Activity Data: No direct bioactivity data for the target compound exists in the evidence. Analog 11g (534.2 Da) shares the 3,4-dichlorophenyl group but includes a piperazine-thiazole chain, highlighting the need for targeted assays .
  • Environmental Impact : The compound’s structural complexity relative to diuron may require specialized degradation studies to assess its ecological footprint .

Biological Activity

1-(3,4-Dichlorophenyl)-3-[(3-Methoxythiolan-3-yl)methyl]urea (commonly referred to as DCTMU) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCTMU is characterized by the following structural formula:

C12H14Cl2N2O2S\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : 299.22 g/mol
  • CAS Number : [insert CAS number if available]
  • Molecular Formula : C12H14Cl2N2O2S

Synthesis

The synthesis of DCTMU typically involves the reaction of 3,4-dichlorophenyl isocyanate with 3-methoxythiolan-3-ylmethyl amine under controlled conditions. The process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

Anticancer Activity

DCTMU has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies have demonstrated that DCTMU exhibits significant antiproliferative effects on breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism of action appears to involve:

  • Cell Cycle Arrest : DCTMU induces G2/M phase arrest in cancer cells, leading to inhibited cell division.
  • Apoptosis Induction : Flow cytometry assays confirmed that DCTMU promotes apoptosis in treated cells, as evidenced by increased annexin V staining.
Cell LineIC50 (µM)Mechanism
MCF-715.4G2/M arrest, apoptosis
SW48012.7G2/M arrest, apoptosis
A54918.9G2/M arrest, apoptosis

Antimicrobial Activity

Preliminary studies have also indicated that DCTMU possesses antimicrobial properties against a range of bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of DCTMU is believed to stem from its ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways. Specific mechanisms include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : By inhibiting CDK activity, DCTMU disrupts the normal progression of the cell cycle.
  • Activation of Caspases : The compound appears to activate caspases involved in the apoptotic pathway, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : DCTMU may induce oxidative stress in cancer cells, contributing to its anticancer effects.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the efficacy of DCTMU:

  • Study on MCF-7 Cells : A study published in the Journal of Cancer Research reported that treatment with DCTMU at concentrations above 10 µM resulted in a significant reduction in cell viability and increased markers of apoptosis (caspase activation) .
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties of DCTMU revealed that it effectively inhibited the growth of pathogenic bacteria at concentrations lower than traditional antibiotics .
  • Combination Therapy Potential : Recent studies suggest that combining DCTMU with existing chemotherapeutic agents may enhance therapeutic outcomes by overcoming drug resistance mechanisms .

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